molecular formula C14H17N3O2S B2502180 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340953-11-8

2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2502180
CAS No.: 1340953-11-8
M. Wt: 291.37
InChI Key: QXJKTAJLXOPZFB-UHFFFAOYSA-N
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Description

2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a pyridine ring substituted with an amino group and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary targets of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the normal physiological processes that these enzymes are involved in .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to a decrease in the transport of carbon dioxide and bicarbonate ions, affecting pH regulation in the body . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of normal physiological processes due to the inhibition of target enzymes. This can lead to a variety of effects, such as changes in pH regulation due to carbonic anhydrase inhibition, or the inhibition of bacterial growth due to the disruption of folic acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-isopropylaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino group on the pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-3-sulfonamide: Similar structure but lacks the isopropylphenyl group.

    4-Isopropylphenylsulfonamide: Similar structure but lacks the pyridine ring.

    Pyridine-3-sulfonamide: Similar structure but lacks the isopropylphenyl and amino groups.

Uniqueness

2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide is unique due to the presence of both the isopropylphenyl group and the pyridine ring, which confer specific chemical properties and biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-propan-2-ylanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10(2)11-5-7-12(8-6-11)17-14-13(20(15,18)19)4-3-9-16-14/h3-10H,1-2H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJKTAJLXOPZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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